![molecular formula C8H7N5O B1482531 4-(azidomethyl)-3-(furan-3-yl)-1H-pyrazole CAS No. 2098018-18-7](/img/structure/B1482531.png)
4-(azidomethyl)-3-(furan-3-yl)-1H-pyrazole
Overview
Description
The compound “4-(azidomethyl)-3-(furan-3-yl)-1H-pyrazole” is a complex organic molecule that contains a furan ring and a pyrazole ring. The furan ring is a five-membered aromatic ring with four carbon atoms and one oxygen atom . The pyrazole ring is a five-membered ring with two nitrogen atoms. The azidomethyl group (-CH2N3) is a functional group that contains an azide (N3) group attached to a methylene (CH2) group.
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the furan and pyrazole rings, along with the azidomethyl group. The furan ring contributes to the aromaticity of the molecule, while the azide group could potentially participate in click reactions .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the presence of the furan ring, the pyrazole ring, and the azidomethyl group. The furan ring can undergo electrophilic aromatic substitution reactions, while the azide group can participate in click reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its molecular structure. The presence of the furan and pyrazole rings could contribute to its aromaticity and potentially its stability. The azidomethyl group could influence its reactivity .Scientific Research Applications
Organic Synthesis
4-(Azidomethyl)-3-(furan-3-yl)-1H-pyrazole: is a compound with potential applications in organic synthesis. Its azide group can act as a versatile precursor for the introduction of various functional groups through click chemistry reactions . This makes it valuable for constructing complex molecules for pharmaceuticals and agrochemicals.
Catalysis
The pyrazole ring present in the compound is known to coordinate with metals, forming complexes that can be used as catalysts in various chemical reactions . These catalytic systems could be employed in processes such as carbon-hydrogen bond activation and oxidation reactions.
Safety and Hazards
Future Directions
properties
IUPAC Name |
4-(azidomethyl)-5-(furan-3-yl)-1H-pyrazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7N5O/c9-13-11-4-7-3-10-12-8(7)6-1-2-14-5-6/h1-3,5H,4H2,(H,10,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OCJLWTISKKXKDE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC=C1C2=C(C=NN2)CN=[N+]=[N-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7N5O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(azidomethyl)-3-(furan-3-yl)-1H-pyrazole |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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